2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide
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Overview
Description
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide is a chemical compound with a complex structure that includes a chlorinated amide group and a phenylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide typically involves the reaction of 2-phenylpyridine with a chlorinated propanamide derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyridine moiety may facilitate binding to these targets, while the chlorinated amide group can participate in various chemical reactions, modulating the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: This compound has a similar structure but includes additional chlorine atoms and a nicotinamide group.
2-Chloro-4-methylpyridine: A simpler compound with a pyridine ring and a single chlorine substituent.
Uniqueness
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide is unique due to its combination of a phenylpyridine moiety and a chlorinated amide group. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(16)15(19)18-10-12-7-8-17-14(9-12)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDPGHBFKXFEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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